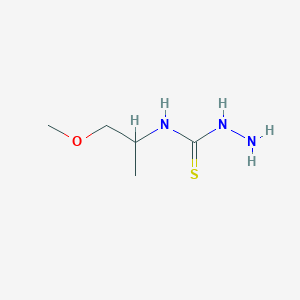

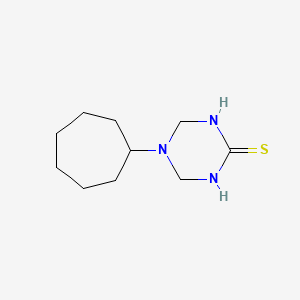

![molecular formula C11H11N3O2 B2838518 8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-73-8](/img/structure/B2838518.png)

8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the use of known and new synthetic methodologies . A general synthesis of pyrido[2,3-d]pyrimidines involves the substitution of the halogens by several nucleophiles .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)9-4-10-8(5)12/h2-4H,1H3,(H,9,10,11,12) . This indicates that the compound has a molecular weight of 177.16 .

Scientific Research Applications

Autocatalytic Photoinduced Oxidative Dehydrogenation

8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one: serves as a precursor for the synthesis of C5–C6 unsaturated systems. Researchers have discovered an autocatalytic photochemical dehydrogenation process for this compound. When irradiated at 450 or 365 nm in DMSO (dimethyl sulfoxide) in the presence of air and at room temperature, the corresponding 5,6-dihydro derivative undergoes dehydrogenation without the need for external photosensitizers. This process yields C5–C6 unsaturated compounds, which are valuable intermediates for drug development and other applications .

Tyrosine Kinase Inhibitors (TKIs)

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been extensively explored in the development of Tyrosine Kinase Inhibitors (TKIs). These inhibitors play a crucial role in cancer therapy. Researchers have designed and synthesized derivatives based on this scaffold to target specific kinases associated with various cancers, including B lymphoid malignancies, lung cancer, breast cancer, prostate cancer, and pancreatic cancer. The versatility of this scaffold allows for strategic modifications at all five centers of diversity, making it a promising platform for drug discovery .

JAK1 Selective Inhibitors

A specific derivative of this compound, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile , has been identified as a selective inhibitor of Janus kinase 1 (JAK1). JAK1 inhibitors are relevant in autoimmune diseases and inflammatory conditions. The structural design was based on the core scaffold of 8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one , emphasizing its potential in targeted therapies .

Biomedical Applications

Researchers have explored the biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones. These include their use as potential antitumor agents, kinase inhibitors, and modulators of cellular signaling pathways. The scaffold’s synthetic methods and biological activities have been investigated, making it an exciting area of research .

Mechanistic Studies

Understanding the mechanistic details of the autocatalytic photoinduced dehydrogenation process provides valuable insights into radical chemistry and reaction pathways. Researchers continue to explore the underlying mechanisms to optimize synthetic routes and enhance compound properties.

Safety and Hazards

Future Directions

The number of references containing compounds of the general structure of pyrido[2,3-d]pyrimidin-7(8H)-ones have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, and they may have potential future applications in various fields, particularly in biomedical applications .

Mechanism of Action

Target of Action

The primary targets of 8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their dysregulation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to changes in cellular processes such as cell proliferation and survival, which are often dysregulated in cancer cells .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth, and the p38 mitogen-activated protein kinase pathway, which plays a role in cellular responses to stress and inflammation . The downstream effects of these pathway disruptions include reduced cell proliferation and survival, leading to the potential for tumor growth inhibition .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of kinase activity, disruption of cell signaling pathways, and potential reduction in cell proliferation and survival . These effects could potentially lead to the inhibition of tumor growth in various types of cancers .

Action Environment

For instance, the compound’s dehydrogenation to give C5–C6 unsaturated compounds, usually with higher activity, can be achieved by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .

properties

IUPAC Name |

8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11-8-4-5-9(15)14(7-2-3-7)10(8)12-6-13-11/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACHTJNCZBUZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=CC(=O)N2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

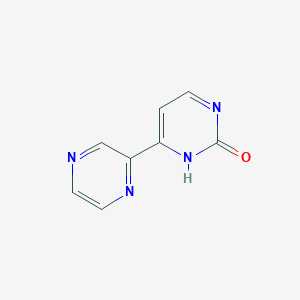

![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)

![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)

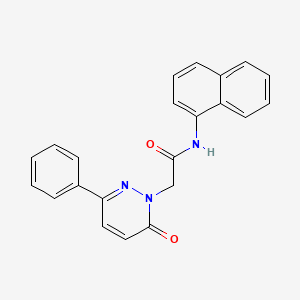

![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)

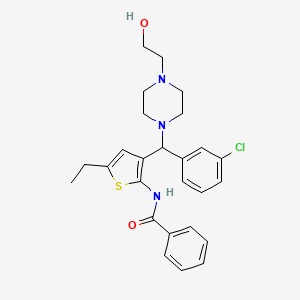

![4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2838443.png)

![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)